Galbinic acid

描述

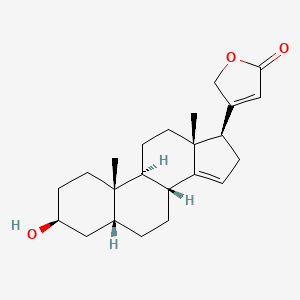

没药酸是一种生物活性倍半萜香豆素,来源于伞形科当归属的多种植物,特别是臭艾。 该化合物因其多种生物活性而备受关注,包括抗癌、抗病毒、抗凝血和抗炎特性 .

作用机制

没药酸的作用机制涉及多条途径:

生化分析

Biochemical Properties

Galbinic acid interacts with various biomolecules, contributing to its diverse biological activities. It has been shown to inhibit the growth of prostate cancer cells by decreasing androgen receptor abundance

Cellular Effects

This compound has demonstrated significant effects on various types of cells. For instance, it has been shown to decrease the proliferation of glioblastoma cells and melanoma cells . It also influences cellular function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of galbanic acid involves its interaction with various biomolecules at the molecular level. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cell cycle progression and survival of glioblastoma cells . It also suppresses the activity and expression of matrix metalloproteinases (MMPs), which are involved in cell migration .

Temporal Effects in Laboratory Settings

The effects of galbanic acid over time in laboratory settings have not been extensively studied. It has been observed that galbanic acid can decrease the migration capability of glioblastoma cells, which was accompanied by inhibition in the activity and expression of MMP2 and MMP9 .

准备方法

合成路线和反应条件: 没药酸的合成通常涉及通过烯醇化物的形成在R-薄荷酮的C9位安装甲基和酯基 . 该过程包括多个步骤,例如环化和酯化,以获得最终产物。

工业生产方法: 没药酸的工业生产通常采用从天然来源中提取,特别是从当归属植物的根部提取。 提取过程涉及溶剂提取,然后进行色谱等纯化技术,以分离出纯形式的化合物 .

化学反应分析

反应类型: 没药酸会经历各种化学反应,包括:

氧化: 该反应可以通过高锰酸钾或三氧化铬等试剂促进,导致形成氧化衍生物。

还原: 还原反应可以使用氢化铝锂等试剂进行,导致形成没药酸的还原形式。

常用试剂和条件:

氧化: 高锰酸钾,三氧化铬。

还原: 氢化铝锂。

取代: 诸如甲醇钠之类的亲核试剂。

主要产物:

科学研究应用

化学: 用作合成其他生物活性化合物的先驱。

生物学: 研究其在调节细胞过程和途径中的作用。

相似化合物的比较

没药酸在其特定的生物活性和分子靶标方面在倍半萜香豆素中独树一帜。类似的化合物包括:

伞形花内酯: 另一种具有抗癌特性的倍半萜香豆素。

法呢西醇C: 以其抗炎和抗癌活性而闻名。

卡拉塔维醇: 表现出抗溃疡和抗癌特性 .

相比之下,没药酸以其强大的抗血管生成和抗增殖作用而著称,使其成为进一步研究和潜在治疗应用的宝贵化合物。

属性

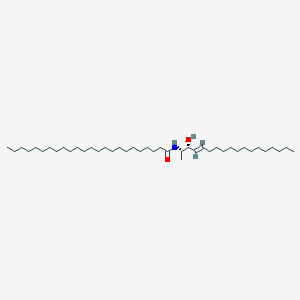

IUPAC Name |

(4-formyl-5,13,17-trihydroxy-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaen-12-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O11/c1-6-3-10(23)8(4-21)15-11(6)18(25)30-16-9(5-28-7(2)22)14(24)12-13(17(16)29-15)20(27)31-19(12)26/h3-4,20,23-24,27H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMXDYQQUZKOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3COC(=O)C)O)C(=O)OC4O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

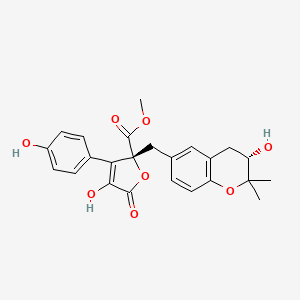

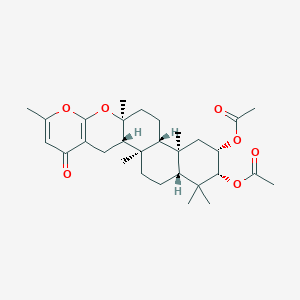

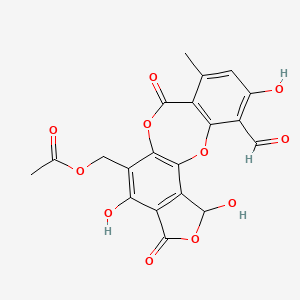

Molecular Formula |

C20H14O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is galbinic acid and where is it found?

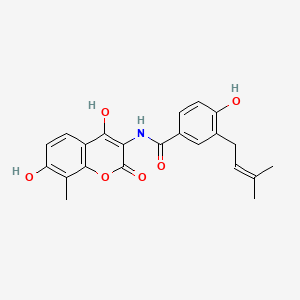

A1: this compound (also known as α-acetylsalazinic acid) is a depsidone, a class of compounds found in lichens. It has been isolated from various lichen species, including Usnea undulata [], Usnea subfloridana [], and Parmotrema gardneri [], among others.

Q2: What biological activities have been attributed to this compound?

A2: this compound, along with other depsidones, has demonstrated promising in vitro activities:

- Antibacterial Activity: Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli [, ].

- Anti-inflammatory Activity: this compound exhibits inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes involved in inflammatory processes [].

- Anti-gout Potential: This compound also shows inhibitory activity against xanthine oxidase (XO), an enzyme implicated in gout [].

- Leishmanicidal Activity: Research suggests potential for this compound in treating leishmaniasis, a neglected tropical disease [].

Q3: What analytical techniques are used to identify and quantify this compound in lichen extracts?

A3: Several methods are employed for this compound analysis:

- Thin-layer chromatography (TLC) is used for initial detection and separation of lichen compounds, including this compound [, ].

- TLC-bioautography combines TLC separation with biological assays to directly identify bioactive compounds like this compound on the TLC plates [].

- High-performance liquid chromatography (HPLC) provides more precise quantification of this compound and other lichen substances in complex mixtures [, ].

- Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC/ESI/MS/MS) allows for the identification and quantification of this compound and other compounds, even in low concentrations [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B3025963.png)